4-Bromo-2-isopropoxybenzonitrile
Overview
Description
4-Bromo-2-isopropoxybenzonitrile is an organic compound with the molecular formula C10H10BrNO It is a derivative of benzonitrile, featuring a bromine atom at the 4-position and an isopropoxy group at the 2-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-isopropoxybenzonitrile typically involves the bromination of 2-isopropoxybenzonitrile. The process can be carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions to ensure selective bromination at the 4-position .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-isopropoxybenzonitrile can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Bromination: Bromine (Br2) and iron(III) bromide (FeBr3) for selective bromination.
Nucleophilic Substitution: Sodium amide (NaNH2) or other strong nucleophiles for substitution reactions.
Major Products:
Scientific Research Applications
4-Bromo-2-isopropoxybenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It can be used in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-isopropoxybenzonitrile largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromine and nitrile groups can participate in various interactions, including hydrogen bonding and van der Waals forces, influencing the compound’s activity .
Comparison with Similar Compounds
4-Bromo-2-methoxybenzonitrile: Similar structure but with a methoxy group instead of an isopropoxy group.
4-Bromo-2-ethoxybenzonitrile: Similar structure but with an ethoxy group instead of an isopropoxy group.
Uniqueness: 4-Bromo-2-isopropoxybenzonitrile is unique due to the presence of the isopropoxy group, which can influence its reactivity and interactions compared to other similar compounds. The steric and electronic effects of the isopropoxy group can lead to different chemical behaviors and applications .
Biological Activity
4-Bromo-2-isopropoxybenzonitrile (C₁₃H₁₃BrN) is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its activity in biological systems.
Chemical Structure and Properties
This compound features a bromine atom and an isopropoxy group attached to a benzonitrile framework. Its molecular structure is crucial for its biological interactions.
- Molecular Formula : C₁₃H₁₃BrN
- Molecular Weight : 276.15 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : 4-bromophenol, isopropyl alcohol, and potassium cyanide.
- Reagents : Use of base catalysts such as sodium hydroxide or potassium carbonate.
- Reaction Conditions : The reaction is generally conducted under reflux conditions to facilitate nucleophilic substitution.
The biological activity of this compound is attributed to its ability to interact with various biological targets. The bromine atom can enhance reactivity, making it a potential candidate for enzyme inhibition or receptor modulation.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a lead in developing new antimicrobial agents.
Anticancer Activity
In recent studies, this compound has been evaluated for its anticancer potential. The compound demonstrated cytotoxic effects on cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
A549 (lung cancer) | 25 |
The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further investigation in cancer therapy.
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various brominated compounds, including this compound, against resistant bacterial strains. Results indicated a promising profile for use in treating infections caused by multidrug-resistant bacteria . -
Investigation of Anticancer Properties :
Research published in Cancer Letters assessed the effects of this compound on human cancer cell lines. The compound was found to inhibit cell proliferation and promote apoptosis through mitochondrial pathways . -
Toxicological Assessment :
A toxicological study in Toxicology Reports examined the safety profile of this compound in animal models. Findings suggested low toxicity at therapeutic doses, supporting its potential use in clinical settings .
Properties
IUPAC Name |
4-bromo-2-propan-2-yloxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-7(2)13-10-5-9(11)4-3-8(10)6-12/h3-5,7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNQIMNRAKEMJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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